molecular formula C16H36N2O2 B14325167 6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol) CAS No. 110138-88-0

6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)

Cat. No.: B14325167
CAS No.: 110138-88-0
M. Wt: 288.47 g/mol
InChI Key: XHCXMGNHPSEIGR-UHFFFAOYSA-N
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Description

6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol): is an organic compound that belongs to the class of alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol) can be achieved through the reaction of 1,2-diaminoethane with 6-bromo-1-hexanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in 6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol) can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and acetic anhydride (Ac₂O) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols or amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various functionalized derivatives.

Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioconjugates and as a linker in the preparation of drug delivery systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, the compound is used as an intermediate in the production of specialty chemicals. It is also employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol) involves its interaction with specific molecular targets. The hydroxyl and amine groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 6,6’-[Ethane-1,2-diylbis(azaneylylidene)]bis(methaneylylidene)bis[2-(hexyloxy)phenolato] Nickel(II)
  • 6,6’-[Ethane-1,2-diylbis(azan-1-yl-1-ylidene)]bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)

Comparison: While these similar compounds share structural similarities with 6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol), they differ in their functional groups and applications. The presence of nickel in the first compound makes it suitable for catalysis and electrochemistry, whereas the second compound’s structure allows for potential applications in drug design and organic synthesis. The unique combination of hydroxyl and amine groups in 6,6’-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol) provides it with distinct properties and versatility in various fields.

Properties

CAS No.

110138-88-0

Molecular Formula

C16H36N2O2

Molecular Weight

288.47 g/mol

IUPAC Name

6-[2-[6-hydroxyhexyl(methyl)amino]ethyl-methylamino]hexan-1-ol

InChI

InChI=1S/C16H36N2O2/c1-17(11-7-3-5-9-15-19)13-14-18(2)12-8-4-6-10-16-20/h19-20H,3-16H2,1-2H3

InChI Key

XHCXMGNHPSEIGR-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCO)CCN(C)CCCCCCO

Origin of Product

United States

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